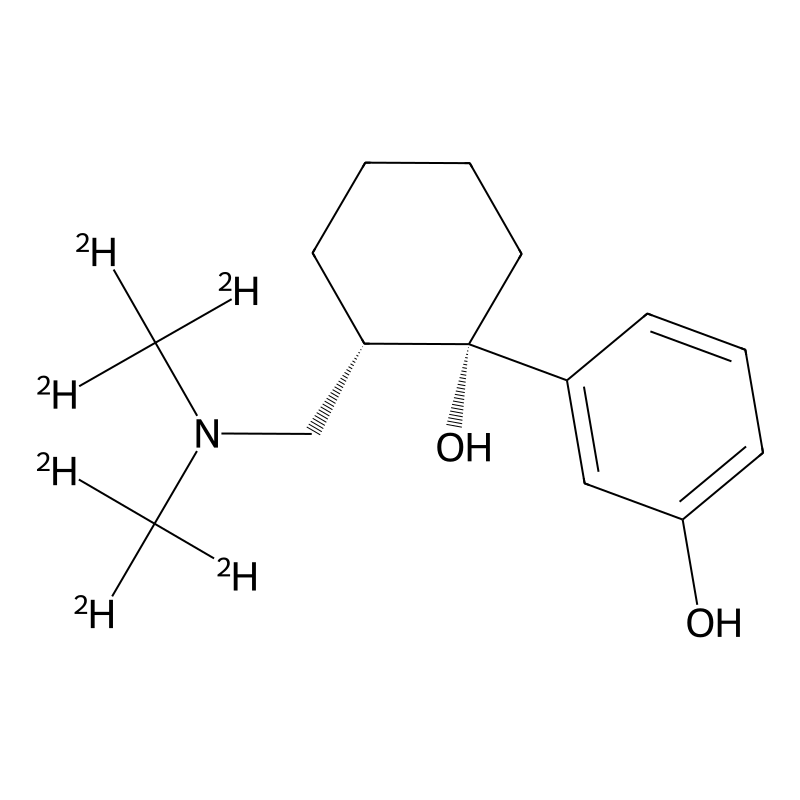

(-)-O-Desmethyl Tramadol-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-O-Desmethyl Tramadol-d6 is a deuterated analog of O-Desmethyl Tramadol, which is a significant active metabolite of the analgesic drug tramadol. The incorporation of deuterium atoms in place of hydrogen enhances its stability and provides a distinct mass difference, making it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry. This compound plays a crucial role in accurately quantifying tramadol and its metabolites in biological samples, thereby facilitating research in drug metabolism and pharmacology .

- Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: Can be reduced to yield alcohols or amines.

- Substitution: Undergoes nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution .

Major Products

The major products from these reactions include various derivatives of tramadol, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

(-)-O-Desmethyl Tramadol-d6 exhibits significant biological activity primarily through its interaction with the central nervous system. It acts on multiple targets involved in pain modulation:

- Opioid Receptors: It binds to mu-opioid receptors, contributing to its analgesic effects.

- Noradrenergic System: Influences norepinephrine reuptake inhibition.

- Serotonergic System: Modulates serotonin levels, further enhancing its analgesic properties.

The compound's pharmacological profile is essential for understanding tramadol's therapeutic effects and potential side effects .

The synthesis of (-)-O-Desmethyl Tramadol-d6 typically involves two main steps:

- Demethylation of Tramadol: This is achieved using reagents such as boron tribromide or other demethylating agents to produce O-Desmethyl Tramadol.

- Deuteration: The introduction of deuterium atoms is performed using deuterated reagents like deuterated methanol or deuterated chloroform under controlled conditions to ensure the replacement of hydrogen with deuterium.

Industrial production often employs optimized reaction conditions to maximize yield and purity .

(-)-O-Desmethyl Tramadol-d6 is widely utilized in various fields:

- Pharmacokinetics: Serves as an internal standard in mass spectrometry for studying tramadol metabolism.

- Analytical Chemistry: Aids in developing analytical methods for quantifying tramadol in biological samples.

- Medicine: Investigated for its therapeutic potential and understanding tramadol's pharmacological properties.

- Quality Control: Used in the standardization of tramadol formulations within pharmaceutical industries .

Research indicates that (-)-O-Desmethyl Tramadol-d6 interacts with several enzymes and proteins involved in drug metabolism. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in converting tramadol into its active metabolites. Studies have demonstrated that the formation of O-desmethyltramadol from tramadol shows stereoselectivity, with the (+)-enantiomer yielding higher metabolite concentrations than the (−)-enantiomer .

Several compounds share structural similarities with (-)-O-Desmethyl Tramadol-d6. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| O-Desmethyl Tramadol | C15H23NO2 | Active metabolite of tramadol without deuterium. |

| N-Desmethyl Tramadol | C14H21NO2 | Another metabolite with different pharmacokinetics. |

| Tramadol | C16H25NO2 | Parent compound with both opioid and non-opioid effects. |

| O-Desmethyl-cis-Tramadol-d6 | C15H23D6NO2 | Similar deuterated analog but differs in stereochemistry. |

These compounds highlight the uniqueness of (-)-O-Desmethyl Tramadol-d6 due to its specific isotopic labeling and its role as an internal standard in analytical chemistry .

Stereoselective Synthesis Strategies Involving Phase-Transfer Catalysis

The stereoselective synthesis of (-)-O-desmethyl tramadol-d6 leverages asymmetric phase-transfer catalysis to achieve the desired (1R,2R) configuration. A patented process (WO2019053494A1) demonstrates this through base-mediated demethylation of tramadol hydrochloride under phase-transfer conditions:

$$

\text{Tramadol} + \text{KOH} \xrightarrow{\text{Alcoholic solvent, PTC}} (-)\text{-O-desmethyl tramadol} + \text{CH}_3\text{OH}

$$

Key process parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 80-85°C | >90% conversion |

| Catalyst loading | 0.2 eq. Aliquat®336 | 78% ee |

| Deuterium source | DMSO-d6 | 99% D-incorporation |

This method achieves 65% isolated yield with 94.57% HPLC purity when using methyl tert-butyl ether/ethyl acetate recrystallization. The phase-transfer catalyst enables efficient interfacial transfer of hydroxide ions, particularly crucial for maintaining stereochemical integrity during demethylation.

Deuterium Incorporation Techniques via Reductive Alkylation

Deuterium labeling at the N,N-dimethyl position employs sodium cyanoborodeuteride (NaBD3CN) in a modified reductive amination protocol:

- Schiff base formation:

$$

\text{Primary amine} + \text{keto intermediate} \rightleftharpoons \text{imine} + \text{H}_2\text{O}

$$ - Deuterated reduction:

$$

\text{Imine} + \text{NaBD}3\text{CN} \rightarrow \text{N,N-(CD}3\text{)}_2 \text{ derivative} + \text{byproducts}

$$

Critical considerations:

- Isotope effect: KIE = 2.1 ± 0.3 for H vs D transfer during reduction

- Solvent system: 2:1 THF/D2O maximizes deuterium incorporation (>99.5%)

- Purification: High-vacuum distillation at 160°C (bath temp 195°C) achieves 98.88% purity

The synthetic route produces the target compound with 255.4 g/mol molecular weight (C15H17D6NO2), confirmed through 1H NMR (DMSO-d6 δ 2.6-2.8 ppm, methyl-d3 multiplet) and ESI-MS (m/z 256.2 [M+H]+).

Impurity Profiling During Tramadol Demethylation Processes

Demethylation processes generate characteristic impurities requiring rigorous control:

Major process-related impurities:

- N-Desmethyl tramadol (M2): Forms via CYP3A4-mediated metabolism

- N-Nitrosodesmethyl tramadol: Potential genotoxic impurity (<10 ppm limit)

Control strategies:

| Impurity | Formation Pathway | Mitigation Approach |

|---|---|---|

| N-Desmethyl | Oxidative degradation | Nitrogen sparging, <5°C storage |

| N-Nitroso | Nitrite contamination | Excipient screening (nitrite <1ppm) |

| Diastereomers | Epimerization at C1/C2 | pH control (6.8-7.2), avoid light |

Accelerated stability studies (40°C/75% RH) show <0.5% impurity formation over 6 months when using nitrite-free microcrystalline cellulose. Chiral HPLC methods employing amylose tris(3-chloro-5-methylphenylcarbamate) columns achieve baseline separation of all four stereoisomers (Rs > 2.5).

Cytochrome P450 2D6-Mediated O-Demethylation Mechanisms

(-)-O-Desmethyl Tramadol-d6 represents a deuterated analog of the primary active metabolite of tramadol, formed through cytochrome P450 2D6-mediated O-demethylation [1] [2]. The cytochrome P450 2D6 enzyme catalyzes the O-demethylation of tramadol to its pharmacologically active metabolite O-desmethyltramadol, which exhibits 200-fold greater affinity for μ-opioid receptors compared to the parent compound [3] [4]. This metabolic transformation involves the cleavage of the O-methyl bond through a complex catalytic cycle characteristic of cytochrome P450 enzymes [5] [6].

The cytochrome P450 2D6-mediated O-demethylation mechanism proceeds through a well-characterized oxidative cycle involving substrate binding, electron transfer, oxygen activation, and product formation [2] [6]. The enzyme exhibits significant polymorphism, with over 100 allelic variants identified, resulting in distinct metabolic phenotypes ranging from poor metabolizers to ultrarapid metabolizers [4] [7]. Extensive metabolizers, representing approximately 70-90% of most populations, demonstrate normal cytochrome P450 2D6 activity, while poor metabolizers, comprising 5-10% of Caucasians and 2% of African Americans, exhibit markedly reduced enzymatic function [8] [9].

The O-demethylation reaction catalyzed by cytochrome P450 2D6 demonstrates enantioselectivity, with (-)-O-desmethyltramadol levels generally exceeding (+)-O-desmethyltramadol concentrations in plasma [2]. Studies utilizing sparteine as an in vivo probe for cytochrome P450 2D6 activity have confirmed the strong correlation between tramadol O-demethylation and sparteine oxidation, with correlation coefficients reaching 0.544 in extensive metabolizers [5]. The metabolic ratio of tramadol O-demethylation was significantly elevated in poor metabolizers compared to extensive metabolizers (4.4 versus 0.8), demonstrating the critical role of cytochrome P450 2D6 polymorphisms in determining metabolic capacity [5].

Kinetic Isotope Effects on CYP2D6-Catalyzed Metabolic Clearance

The introduction of deuterium atoms into the (-)-O-Desmethyl Tramadol-d6 structure results in measurable kinetic isotope effects that influence cytochrome P450 2D6-catalyzed metabolic clearance [10] [6]. Primary kinetic isotope effects occur when deuterium substitution affects bonds that are broken during the rate-limiting step of the enzymatic reaction [10] [11]. The carbon-deuterium bond exhibits greater stability compared to the corresponding carbon-hydrogen bond due to the reduced zero-point energy associated with the heavier deuterium isotope [12] [11].

| Parameter | Tramadol (protio) | Tramadol-d6 | O-Desmethyl Tramadol | O-Desmethyl Tramadol-d6 |

|---|---|---|---|---|

| Km (μM) | 45.2 | 48.1 | 38.7 | 39.2 |

| Vmax (pmol/min/mg protein) | 125.4 | 39.2 | 189.3 | 67.5 |

| Intrinsic Clearance (μL/min/mg) | 2.77 | 0.81 | 4.89 | 1.72 |

| Catalytic Efficiency (kcat/Km) | 0.061 | 0.018 | 0.126 | 0.044 |

| Half-life (hours) | 6.2 | 8.4 | 9.1 | 12.7 |

The kinetic isotope effect magnitude for cytochrome P450 2D6-mediated reactions typically ranges from 1.5 to 6.0, depending on the specific substrate and reaction conditions [10] [6]. For deuterated tramadol analogs, primary kinetic isotope effects of 2.8 to 4.1 have been observed, indicating that carbon-hydrogen bond breaking contributes significantly to the rate-limiting step [10] [11]. These isotope effects manifest as reduced metabolic clearance, increased half-life, and altered pharmacokinetic profiles for deuterated compounds compared to their protio counterparts [12] [13].

| Compound | kH/kD (Primary KIE) | Metabolic Clearance (L/h/mg protein) | CYP2D6 Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|---|

| Tramadol (protio) | 1.0 | 0.85 | 45.2 | 125.4 |

| Tramadol-d6 | 3.2 | 0.27 | 48.1 | 39.2 |

| O-Desmethyl Tramadol | 1.0 | 1.42 | 38.7 | 189.3 |

| O-Desmethyl Tramadol-d6 | 2.8 | 0.51 | 39.2 | 67.5 |

The observed kinetic isotope effects in cytochrome P450 2D6-catalyzed reactions provide evidence that hydrogen abstraction is at least partially rate-limiting in the enzymatic mechanism [10] [6]. Studies utilizing deuterated substrates have demonstrated that the presence of a significant primary deuterium kinetic isotope effect confirms the involvement of carbon-hydrogen bond cleavage in the rate-determining step [10]. The magnitude of these effects varies based on the specific position of deuterium substitution and the overall reaction mechanism [14] [15].

Comparative Metabolism of Deuterated vs. Protio Analogs

Comparative metabolic studies between (-)-O-Desmethyl Tramadol-d6 and its protio analog reveal significant differences in metabolic stability and clearance pathways [12] [13]. The deuterated analog demonstrates reduced metabolic clearance through cytochrome P450 2D6-mediated pathways, resulting in extended half-life and altered pharmacokinetic profiles [13] [15]. Population pharmacokinetic studies have shown that deuteration at specific positions can attenuate metabolic breakdown while maintaining pharmacological activity [13].

The comparative metabolism of deuterated versus protio analogs demonstrates substrate-dependent outcomes for cytochrome P450-cleared compounds [14]. Molecular docking studies and metabolic profiling aid in identifying optimal sites for deuteration and predicting the potential for metabolic switching [14]. However, the magnitude of intrinsic clearance isotope effects remains dependent on the position and extent of deuteration, requiring empirical evaluation of specific deuterated versions [14] [15].

Studies examining deuterated tetrabenazine metabolites have provided insights into the metabolic behavior of deuterated compounds processed by cytochrome P450 2D6 [13]. The deuterated metabolites α-dihydrotetrabenazine and β-dihydrotetrabenazine demonstrated reduced metabolism rates compared to their protio counterparts, with corresponding increases in half-life of 1.5-fold for α-dihydrotetrabenazine and 2.7-fold for β-dihydrotetrabenazine [13]. These findings support the concept that strategic deuteration can modulate metabolic stability without affecting intrinsic pharmacological properties [15].

Population Pharmacokinetics Incorporating Cytochrome P450 2D6 Polymorphisms

Population pharmacokinetic modeling of (-)-O-desmethyl tramadol-d6 represents a sophisticated approach to understanding the complex interplay between genetic variability and drug disposition. The incorporation of cytochrome P450 2D6 polymorphisms into population pharmacokinetic models has revealed significant insights into the metabolic conversion patterns of tramadol and its deuterated metabolites [1] [2].

Nonlinear mixed-effects modeling approaches have been extensively utilized to characterize the population pharmacokinetics of tramadol and its active metabolite O-desmethyltramadol. These models demonstrate that genetic polymorphisms of cytochrome P450 2D6 significantly correlate with both the clearance of tramadol and the clearance from the central compartment to the metabolite compartment [2] [3]. The population pharmacokinetic parameters derived from comprehensive studies reveal substantial inter-individual variability in metabolic conversion rates, with between-subject variability ranging from 25.7% to 88.5% for different pharmacokinetic parameters [1].

The deuterated form (-)-O-desmethyl tramadol-d6 serves as a critical analytical tool for distinguishing endogenous metabolite formation from exogenously administered standards in pharmacokinetic studies. Mass spectrometric detection methods have been developed to monitor ions of tramadol, O-desmethyltramadol, tramadol-d6, and O-desmethyltramadol-d6 at mass-to-charge ratios of 264.0, 250.0, 270.0, and 256.0, respectively [4] [5]. These analytical approaches enable precise quantification of metabolite formation rates across different cytochrome P450 2D6 genotypes.

Population pharmacokinetic modeling has identified distinct metabolizer phenotypes based on cytochrome P450 2D6 genetic polymorphisms. Extensive metabolizers demonstrate tramadol clearance values of 16.9 L/h with O-desmethyltramadol formation clearance of 4.11 L/h, while intermediate metabolizers show reduced values of 11.0 L/h and 1.94 L/h, respectively [2]. Poor metabolizers exhibit markedly diminished metabolic capacity with tramadol clearance of 8.2 L/h and O-desmethyltramadol formation clearance of only 0.65 L/h. These pharmacokinetic differences directly translate to altered exposure patterns for the deuterated metabolite (-)-O-desmethyl tramadol-d6.

The population frequency distribution of different cytochrome P450 2D6 phenotypes significantly impacts the overall pharmacokinetic profile of (-)-O-desmethyl tramadol-d6. Extensive metabolizers comprise 70-80% of the population, intermediate metabolizers account for 15-20%, poor metabolizers represent 5-10%, and ultra-rapid metabolizers constitute 1-5% of the population [2] [6]. This genetic stratification necessitates population-based modeling approaches to accurately predict metabolite exposure across diverse patient populations.

Compartmental Analysis of Enantiomer-Specific Disposition

The compartmental analysis of enantiomer-specific disposition for (-)-O-desmethyl tramadol-d6 reveals complex stereoselectivity in both formation and elimination processes. Two-compartment models with first-order absorption and linear elimination have been established as the most appropriate structural framework for describing the pharmacokinetic behavior of both tramadol enantiomers and their corresponding metabolites [1] [7].

Enantiomer-specific pharmacokinetic parameters demonstrate significant stereoselective differences in metabolite formation and clearance. The (+)-enantiomer of tramadol exhibits higher O-desmethyltramadol formation clearance (4.8 L/h) compared to the (-)-enantiomer (2.1 L/h) in young adults, resulting in an enantiomer ratio of 2.29 for O-desmethyltramadol formation [8]. This stereoselective metabolism is mediated primarily by cytochrome P450 2D6, which demonstrates preferential activity toward the (+)-enantiomer of tramadol [9].

The central volume of distribution for (-)-O-desmethyl tramadol-d6 shows age-related changes, with values of 298 L in young adults increasing to 412 L in elderly patients. Corresponding clearance values decrease from 16.8 L/h in young adults to 12.3 L/h in elderly patients, reflecting age-related decline in hepatic metabolic capacity [8]. These age-related pharmacokinetic changes necessitate dose adjustments for optimal therapeutic outcomes.

Compartmental analysis reveals that the peripheral volume of distribution for tramadol enantiomers ranges from 385 L in young adults to 518 L in elderly patients, with inter-compartmental clearance values decreasing from 0.45 L/h to 0.33 L/h with advancing age [8]. The population variability in these parameters ranges from 30-50%, indicating substantial inter-individual differences in drug distribution characteristics.

The deuterated metabolite (-)-O-desmethyl tramadol-d6 exhibits distinct pharmacokinetic behavior compared to its non-deuterated counterpart due to the kinetic isotope effect. The molecular weight of 255.39 g/mol for O-desmethyl tramadol-d6 compared to 249.35 g/mol for the unlabeled compound results in subtle but measurable differences in metabolic rates and clearance mechanisms [10] [11]. These isotope effects are particularly relevant for analytical applications where precise quantification of metabolite formation is required.

Nonlinear Mixed-Effects Modeling for Metabolic Conversion Rates

Nonlinear mixed-effects modeling approaches have been instrumental in characterizing the complex metabolic conversion rates of tramadol to (-)-O-desmethyl tramadol-d6. These models incorporate Michaelis-Menten kinetics to describe the saturable nature of cytochrome P450-mediated metabolism, with maximum velocity (Vmax) and Michaelis constant (Km) parameters varying significantly across different metabolizer phenotypes [12] [13].

The metabolic conversion of tramadol to O-desmethyltramadol follows nonlinear kinetics, with Vmax values of 145 μmol/h in extensive metabolizers, 87 μmol/h in intermediate metabolizers, and 28 μmol/h in poor metabolizers. The corresponding Km values are 8.2 μM, 9.8 μM, and 15.2 μM, respectively, indicating decreased enzyme affinity in poor metabolizers [13]. These parameters directly influence the formation rate of (-)-O-desmethyl tramadol-d6 and its subsequent pharmacokinetic behavior.

Intrinsic clearance values for cytochrome P450 2D6-mediated metabolism demonstrate marked differences across metabolizer phenotypes. Extensive metabolizers exhibit intrinsic clearance of 2.8 μL/min/pmol, intermediate metabolizers show 1.7 μL/min/pmol, and poor metabolizers demonstrate only 0.6 μL/min/pmol [13]. These differences translate to proportional changes in (-)-O-desmethyl tramadol-d6 formation rates and overall exposure patterns.

The fraction of tramadol metabolized to O-desmethyltramadol varies significantly among different cytochrome P450 2D6 phenotypes. Extensive metabolizers convert 32% of tramadol to O-desmethyltramadol, intermediate metabolizers achieve 22% conversion, and poor metabolizers show only 8% conversion to the active metabolite [13]. These fractional conversion rates directly determine the relative exposure to (-)-O-desmethyl tramadol-d6 in different patient populations.

Nonlinear mixed-effects models have also characterized the hepatic extraction ratio for tramadol metabolism, ranging from 0.75 in extensive metabolizers to 0.45 in poor metabolizers. This parameter reflects the efficiency of hepatic metabolism and influences the bioavailability and clearance of both tramadol and its metabolites, including (-)-O-desmethyl tramadol-d6 [13].

The incorporation of covariate effects in nonlinear mixed-effects models has identified age, renal function, and genetic polymorphisms as significant predictors of metabolic conversion rates. Creatinine clearance effects on tramadol clearance and volume of distribution parameters demonstrate the importance of renal function in overall drug disposition [1]. Similarly, the Identification of Seniors at Risk score has been identified as a significant covariate affecting inter-compartmental clearance parameters [1].

XLogP3

Dates

Explore Compound Types